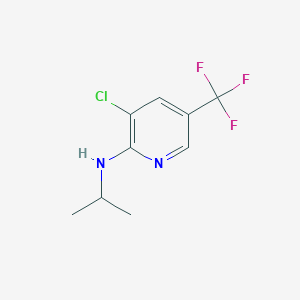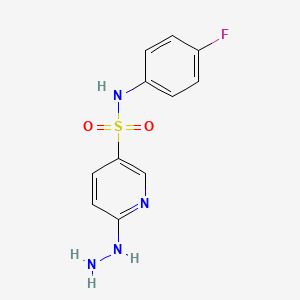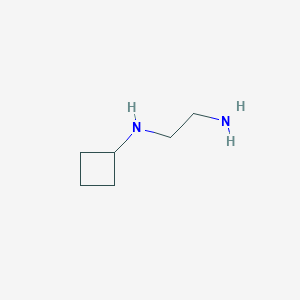
N-(2-aminoethyl)cyclobutanamine
概要
説明
N-(2-aminoethyl)cyclobutanamine: is an organic compound that belongs to the class of amines It features a cyclobutane ring attached to an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)cyclobutanamine can be achieved through several methods. One common approach involves the reduction of nitriles or imines. For example, the reduction of a nitrile group in the presence of an amide and aryl halide functionalities can be performed using chemoselective reduction techniques . Another method involves the hydrogenation or lithium aluminum hydride reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas (for hydrogenation), lithium aluminum hydride (for reduction), and various oxidizing agents (for oxidation). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
N-(2-aminoethyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing molecules.
Medicine: this compound has potential applications in drug development and pharmaceutical research. Its structure may be modified to create new therapeutic agents.
Industry: In industrial settings, the compound can be used as an intermediate in the production of various chemicals and materials.
作用機序
The mechanism of action of N-(2-aminoethyl)cyclobutanamine involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through biochemical assays and molecular modeling techniques .
類似化合物との比較
N-(2-aminoethyl)cyclobutanamine can be compared with other similar compounds, such as:
N-(2-aminoethyl)ethane-1,2-diamine: This compound has a similar aminoethyl group but differs in the structure of the attached ring.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound features an aminoethyl group attached to a silane moiety, making it useful in different applications.
2-aminoethyl methacrylamide hydrochloride: This compound has an aminoethyl group attached to a methacrylamide moiety, which is used in polymer chemistry
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
IUPAC Name |
N'-cyclobutylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYKRGHTOZSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
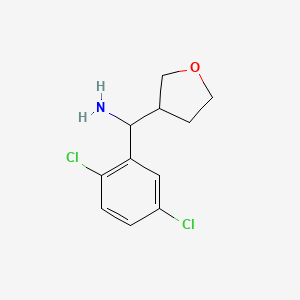
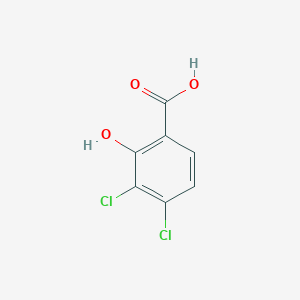
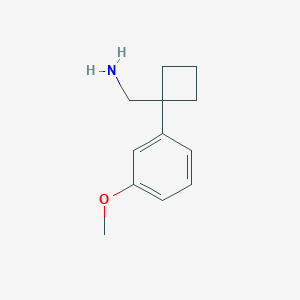
![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
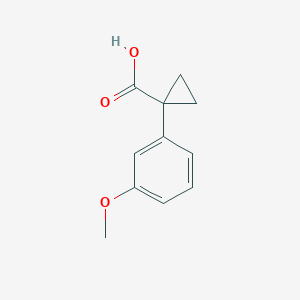
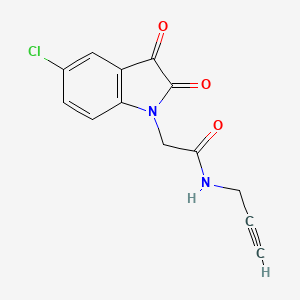

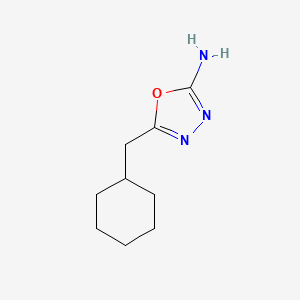
![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
